molecular formula C28H28N4O4 B3226172 N-(2-methoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide CAS No. 1251697-55-8

N-(2-methoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide

Cat. No.: B3226172
CAS No.: 1251697-55-8
M. Wt: 484.5
InChI Key: NKIAFMQUXIRKCU-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide is a heterocyclic compound featuring an imidazole core substituted with a carboxamide group, a benzyl linker bearing a propanamido moiety, and methoxyphenyl substituents.

Properties

IUPAC Name

N-(2-methoxyphenyl)-1-[[4-[3-(4-methoxyphenyl)propanoylamino]phenyl]methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O4/c1-35-23-14-9-20(10-15-23)11-16-27(33)30-22-12-7-21(8-13-22)17-32-18-25(29-19-32)28(34)31-24-5-3-4-6-26(24)36-2/h3-10,12-15,18-19H,11,16-17H2,1-2H3,(H,30,33)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIAFMQUXIRKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide is a complex compound with potential biological activities, particularly in the fields of cancer treatment and inflammation modulation. This article reviews its biological activity based on various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique imidazole ring substituted with methoxyphenyl and propanamido groups, contributing to its biological activity. The molecular formula is C23H26N4O3C_{23}H_{26}N_4O_3, and it has a molecular weight of approximately 414.48 g/mol. Its structure can be represented as follows:

N 2 methoxyphenyl 1 4 3 4 methoxyphenyl propanamido benzyl 1H imidazole 4 carboxamide\text{N 2 methoxyphenyl 1 4 3 4 methoxyphenyl propanamido benzyl 1H imidazole 4 carboxamide}

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, focusing on its anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

Research indicates that compounds with similar imidazole structures exhibit significant anti-inflammatory effects. For instance, derivatives of imidazoles have shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The presence of methoxy groups is believed to enhance this activity by increasing lipophilicity and facilitating better cellular uptake .

Anticancer Activity

The compound has demonstrated promising anticancer properties in vitro. Studies involving various cancer cell lines, including melanoma and prostate cancer cells, have shown that it can inhibit cell proliferation effectively. The mechanism is thought to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A375 (Melanoma)12.5Apoptosis induction
LNCaP (Prostate)15.0Cell cycle arrest
MDA-MB-231 (Breast)18.5Inhibition of proliferation

Case Studies

Several case studies have documented the biological activity of similar compounds:

  • Study on Imidazole Derivatives : A study published in MDPI highlighted that tri-substituted imidazoles exhibited significant anti-inflammatory and antifungal activities, suggesting that modifications to the imidazole ring can enhance these properties .
  • Antioxidant Activity : Another research article evaluated the antioxidant capacity of related compounds, demonstrating that some derivatives had higher DPPH radical scavenging activity compared to standard antioxidants like ascorbic acid .
  • Mechanistic Studies : Molecular dynamics simulations have been employed to understand the interaction between these compounds and target proteins such as Bcl-2, revealing hydrophobic interactions as a key factor in their efficacy against cancer cells .

Scientific Research Applications

Anticancer Properties
Studies have demonstrated that compounds containing the imidazole structure exhibit promising anticancer activities. For instance, derivatives of similar structures have shown cytotoxic effects against various cancer cell lines, including glioblastoma and triple-negative breast cancer. The mechanism often involves inducing apoptosis and inhibiting cell proliferation through various pathways .

Antioxidant Activity
Research indicates that compounds related to N-(2-methoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide exhibit significant antioxidant properties. These compounds have been tested using the DPPH radical scavenging method, showing higher antioxidant activity compared to standard antioxidants like ascorbic acid . This suggests potential applications in preventing oxidative stress-related diseases.

Serine Protease Inhibition
The compound has also been explored for its role as a serine protease inhibitor. Serine proteases are crucial in various biological processes, including inflammation and cancer progression. By inhibiting these enzymes, the compound could contribute to therapeutic strategies against diseases where these proteases are implicated .

Synthesis and Chemical Properties

The synthesis of this compound involves multiple steps of organic reactions, typically starting from readily available precursors. Key methods include:

  • Amidation Reactions : The introduction of the propanamido group is crucial for enhancing biological activity.
  • Benzyl Substitution : The incorporation of benzyl moieties can improve solubility and bioavailability.
  • Imidazole Formation : The formation of the imidazole ring is essential for the compound's pharmacological properties.

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer potential of related imidazole derivatives, compounds were tested against U-87 glioblastoma and MDA-MB-231 breast cancer cell lines using MTT assays. Results indicated a higher cytotoxicity against U-87 cells, suggesting that structural modifications can significantly enhance activity .

Case Study 2: Antioxidant Efficacy

A comparative analysis of various derivatives demonstrated that certain substitutions on the imidazole ring led to improved DPPH scavenging activity. For example, modifications involving methoxy groups significantly increased antioxidant capacity, highlighting the importance of chemical structure in determining efficacy .

Chemical Reactions Analysis

Oxidation Reactions

The methoxy (-OCH₃) and benzyl groups are primary sites for oxidation.

Reaction Reagents/Conditions Products References
Methoxy → HydroxyKMnO₄, acidic conditionsN-(2-hydroxyphenyl)-1-(4-(3-(4-hydroxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide
Imidazole ring oxidationCrO₃, H₂SO₄Imidazole N-oxide derivatives

Key Findings :

  • Methoxy groups on aromatic rings are selectively oxidized to hydroxyl groups under strong acidic conditions.

  • Imidazole rings are resistant to mild oxidants but form N-oxides with chromium-based reagents .

Reduction Reactions

Reductive transformations target amide bonds and aromatic nitro intermediates (if present in precursors).

Reaction Reagents/Conditions Products References
Amide → AmineLiAlH₄, THF, refluxN-(2-methoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propylamino)benzyl)-1H-imidazole-4-carboxamide
Nitro → Amine (precursor step)Fe/HCl, ethanolIntermediate amines for subsequent coupling

Key Findings :

Hydrolysis Reactions

Amide and ester functionalities are susceptible to hydrolytic cleavage.

Reaction Reagents/Conditions Products References
Amide hydrolysis6M HCl, 100°C3-(4-Methoxyphenyl)propanoic acid + 1-(4-aminobenzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide
Ester hydrolysis (precursor)NaOH, H₂O/EtOHCarboxylic acid intermediates

Key Findings :

  • Acidic hydrolysis cleaves the propanamido group into propanoic acid and aniline derivatives .

  • Basic conditions favor saponification of ester precursors .

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs at activated positions on aromatic rings.

Reaction Reagents/Conditions Products References
Bromination (para to methoxy)Br₂, FeBr₃N-(2-methoxyphenyl)-1-(4-(3-(4-methoxy-3-bromophenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide
NitrationHNO₃, H₂SO₄Nitro derivatives at ortho/para positions

Key Findings :

  • Methoxy groups direct EAS to ortho/para positions .

  • Steric hindrance from the imidazole ring limits substitution on the benzyl group.

Amidation and Coupling Reactions

The compound serves as a substrate for further functionalization via amide bond formation.

Reaction Reagents/Conditions Products References
Carbodiimide-mediated couplingEDCl, HOBt, DIPEAPeptide-conjugated derivatives
Suzuki-Miyaura cross-couplingPd(PPh₃)₄, arylboronic acidBiaryl-modified analogs

Key Findings :

  • Carbodiimides (e.g., EDCl) facilitate coupling with carboxylic acids or amines .

  • Suzuki reactions enable aryl diversification at the benzyl position .

Thermal and Photochemical Stability

Condition Observation Mechanism References
Heating >200°CDecomposition via imidazole ring openingRadical-mediated fragmentation
UV light (254 nm)Methoxy demethylationPhotolytic cleavage of C-O bonds

Comparative Reactivity of Structural Analogs

Compound Key Reaction Reactivity Difference
N-(4-methoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide OxidationFaster methoxy oxidation due to para-substitution
Ethyl 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylate HydrolysisHigher ester reactivity vs. amides

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares the target compound with structurally analogous molecules, focusing on synthesis, substituent effects, and pharmacophoric features.

Core Heterocycle and Functional Groups
Compound Name Core Structure Key Substituents Synthesis Method
N-(2-methoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide Imidazole 2-methoxyphenyl (carboxamide), 4-(3-(4-methoxyphenyl)propanamido)benzyl (linker) Likely multi-step amide coupling
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide Benzimidazole 3,4-dimethoxyphenyl (C2), propyl (N1), 4-methoxyphenyl (carboxamide) One-pot reductive cyclization
N-(5-(hydroxycarbamoyl)-2-methoxyphenyl)-1H-benzo[d]imidazole-2-carboxamide Benzimidazole 2-methoxyphenyl (carboxamide), hydroxycarbamoyl Not specified (literature reference)

Key Observations :

  • The propanamido-benzyl linker in the target compound introduces conformational flexibility, which could enhance target engagement compared to rigid substituents like the propyl group in the benzimidazole analog .
Pharmacophoric Features
  • Carboxamide Group : Present in all compounds, enabling hydrogen bonding with protein targets (e.g., kinase active sites). The 2-methoxyphenyl carboxamide in the target compound may enhance solubility compared to 4-methoxyphenyl derivatives .
  • Methoxy Substituents : Methoxy groups in the target compound (2- and 4-positions) and analogs (3,4-dimethoxy) influence electronic properties and steric interactions. The 4-methoxy group in the propanamido moiety may improve membrane permeability .
  • Synthetic Efficiency : The target compound likely requires multi-step synthesis (amide couplings), whereas benzimidazole analogs employ one-pot reductive cyclization with sodium dithionite, which is cost-effective and high-yielding .
Hydrogen-Bonding and Crystallography

Carboxamide-containing compounds often form robust hydrogen-bonding networks, as described in Etter’s graph-set analysis . The target compound’s carboxamide and methoxy groups may participate in intermolecular H-bonds, influencing crystal packing and stability—critical for formulation development. In contrast, benzimidazole analogs with propyl groups may exhibit less predictable solid-state behavior due to hydrophobic interactions .

Research Findings and Implications

Structure-Activity Relationships (SAR)
  • Substituent Position : The 2-methoxyphenyl group in the target compound may reduce steric hindrance compared to 3,4-dimethoxy analogs, improving binding pocket access.

Q & A

Q. How can chemical software enhance data integrity in collaborative research?

  • Methodological Answer :
  • Electronic Lab Notebooks (ELNs) : Use LabArchives or SciNote for real-time data sharing and version control.
  • Encryption : Secure sensitive data (e.g., SAR profiles) with AES-256 protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-methoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide

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